molecular formula C14H23NO2S B11169217 2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide

2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B11169217
M. Wt: 269.40 g/mol
InChI Key: RDFMNSATDMOESM-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core substituted with three methyl groups and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methyl groups and the pentan-3-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of the pentan-3-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,6-trimethyl-N-pentan-3-ylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-13(7-2)15-18(16,17)14-11(4)8-10(3)9-12(14)5/h8-9,13,15H,6-7H2,1-5H3

InChI Key

RDFMNSATDMOESM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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